1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 2097995-55-4
VCID: VC3137205
Molecular Formula: C10H14N4O3
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
SynthesisThe synthesis of 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid would likely involve a multi-step process. A common approach to synthesizing triazole compounds involves the use of azide-alkyne cycloaddition reactions, which are highly efficient and regioselective. The pyrrolidine moiety could be introduced via a suitable alkylating agent.
Potential ApplicationsCompounds with triazole and pyrrolidine rings have been explored for various biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a carboxylic acid group could enhance the compound's ability to interact with biological targets, such as enzymes or receptors.
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 2097995-55-4 | ||||||||
Product Name | 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid | ||||||||
Molecular Formula | C10H14N4O3 | ||||||||
Molecular Weight | 238.24 g/mol | ||||||||
IUPAC Name | 1-[(1-acetylpyrrolidin-3-yl)methyl]triazole-4-carboxylic acid | ||||||||
Standard InChI | InChI=1S/C10H14N4O3/c1-7(15)13-3-2-8(4-13)5-14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17) | ||||||||
Standard InChIKey | FKRYDELKFKNQIU-UHFFFAOYSA-N | ||||||||
SMILES | CC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)O | ||||||||
Canonical SMILES | CC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)O | ||||||||
PubChem Compound | 121208497 | ||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume